molecular formula C18H21N3OS B2473367 3-(phenylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide CAS No. 1798542-37-6

3-(phenylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide

Cat. No.: B2473367
CAS No.: 1798542-37-6
M. Wt: 327.45
InChI Key: DJKIXSYTGSVWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(phenylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a complex organic compound that features a phenylthio group, a pyrrolidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide typically involves multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the pyridine moiety and the phenylthio group. Common synthetic routes may include:

    Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Pyridine Moiety: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the pyrrolidine core.

    Addition of Phenylthio Group: This can be done using thiolation reactions, where a phenylthio group is introduced to the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyridine or pyrrolidine rings.

    Substitution: Various substitution reactions can occur, particularly at the phenylthio group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the pyridine ring can lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

3-(phenylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(phenylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)butanamide
  • 3-(phenylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pentanamide

Uniqueness

Compared to similar compounds, 3-(phenylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide may exhibit unique properties due to the specific length of its carbon chain and the positioning of functional groups

Properties

IUPAC Name

3-phenylsulfanyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c22-18(10-13-23-16-6-2-1-3-7-16)20-15-9-12-21(14-15)17-8-4-5-11-19-17/h1-8,11,15H,9-10,12-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKIXSYTGSVWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCSC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.